(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Beschreibung
The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone features a 4-fluorophenylsulfonyl group attached to an azetidine ring, linked via a methanone bridge to a 4-methyl-1,2,3-thiadiazole moiety. This structure combines sulfonamide, azetidine, and thiadiazole pharmacophores, which are associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S2/c1-8-12(21-16-15-8)13(18)17-6-11(7-17)22(19,20)10-4-2-9(14)3-5-10/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWAXNPSFWKAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that exhibits a range of biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Chemical Structure
The compound's structure can be broken down as follows:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve interaction with biological targets.
- Thiadiazole Moiety : This five-membered ring is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research has indicated that derivatives containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds similar to (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 25 | Staphylococcus aureus |
| Compound B | 50 | Escherichia coli |
| Target Compound | 12.5 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has been found to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
The proposed mechanism of action involves the inhibition of key enzymes or receptors that are crucial for cellular processes such as growth and metabolism. The interaction with these targets may lead to the disruption of signaling pathways, ultimately resulting in cell death or inhibition of growth.
Study 1: Antibacterial Activity
A study conducted on a series of thiadiazole derivatives demonstrated that modifications to the structure significantly impacted their antibacterial efficacy. The introduction of electron-withdrawing groups like fluorine enhanced activity against resistant strains of bacteria.
Study 2: Anticancer Efficacy
In another investigation focusing on the anticancer properties, compounds similar to the target molecule were tested against several cancer cell lines. The results indicated that the presence of the azetidine ring was crucial for maintaining high levels of cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
Comparative Data Table
Key Findings
Structural Flexibility: The azetidine-methanone core allows modular substitution, enabling optimization of pharmacokinetic properties. For example, thiadiazole improves lipophilicity, while oxazole enhances solubility .
Biological Relevance : Sulfonamide and fluorophenyl groups are critical for target engagement, as seen in MAGL inhibitors and anticancer agents .
Synthetic Challenges : Coupling reactions (e.g., α-halogenated ketones in ) are common but may require optimization for sterically hindered azetidine derivatives .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Reactions involving azetidine or thiadiazole rings often proceed optimally at 60–80°C to avoid side reactions like ring-opening .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonyl and thiadiazole intermediates .
- Catalysts : Acidic or basic catalysts (e.g., trifluoroacetic acid or triethylamine) are used to stabilize intermediates during sulfonation or coupling steps .
- Analytical Validation : Monitor reaction progress via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the structural integrity of the compound verified post-synthesis?
- Methodological Answer : Multi-modal spectroscopic and chromatographic techniques are essential:
- NMR : ¹H and ¹³C NMR confirm azetidine ring protons (δ 3.5–4.5 ppm) and sulfonyl group integration. Fluorine substituents (δ ~-110 ppm in ¹⁹F NMR) validate regioselectivity .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the calculated m/z (e.g., [M+H]⁺ at 407.05) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., azetidine puckering) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC50 variability) arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) .
- Structural Analogues : Compare with derivatives (e.g., thiazolidinone vs. oxadiazole cores) to isolate activity contributions of the sulfonyl-azetidine moiety .
- Theoretical Frameworks : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like cyclooxygenase-2 or kinases, correlating binding scores with experimental data .
- Table: Key Factors in Bioactivity Variability
| Factor | Impact | Example |
|---|---|---|
| Solubility | Affects cellular uptake | DMSO > 1% may inhibit certain kinases |
| Metabolic Stability | Influences half-life | CYP3A4-mediated oxidation of thiadiazole |
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer : Focus on modular modifications:
- Azetidine Ring : Introduce methyl or halogen substituents to enhance metabolic stability .
- Thiadiazole Moiety : Replace 4-methyl with trifluoromethyl to improve target affinity (e.g., COX-2 inhibition) .
- Sulfonyl Linker : Optimize steric bulk (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to balance potency and solubility .
- Table: SAR Trends in Analogues
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl → 3-Trifluoromethylphenyl | 2x increase in COX-2 inhibition | |
| Azetidine → Piperidine | Reduced hepatotoxicity |
Q. What experimental designs address challenges in target engagement studies?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogues) to quantify displacement in live cells .
- Photoaffinity Labeling : Incorporate diazirine groups to crosslink the compound with its target protein, followed by LC-MS/MS identification .
- Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates (e.g., KD < 100 nM for kinase targets) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across different studies?
- Methodological Answer : Key variables to reconcile include:
- Cell Permeability : LogP values >3.5 may limit aqueous diffusion, skewing IC50 in hydrophilic media .
- Off-Target Effects : Screen against panels (e.g., Eurofins Cerep) to identify unintended interactions (e.g., hERG channel inhibition) .
- Statistical Power : Ensure n ≥ 3 replicates with ANOVA analysis (p < 0.05) to validate significance .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
